N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-9-14(2)11-16(10-13)20(27)23-8-7-18-12-28-21-24-19(25-26(18)21)15-3-5-17(22)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKARXIKQVILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 394.47 g/mol. It features a thiazolo[3,2-b][1,2,4]triazole core coupled with a 4-fluorophenyl group and a dimethylbenzamide moiety. The unique combination of these heterocyclic structures contributes to its biological activity.
Biological Activity Overview
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide has shown promise in various biological assays:
- Antimicrobial Activity : Studies indicate that compounds containing thiazole and triazole moieties exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL for some derivatives .
- Anticancer Potential : The compound has been evaluated for its antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Research indicates that it may inhibit cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction .
- Enzyme Inhibition : Interaction studies reveal that this compound can inhibit specific enzymes relevant to disease pathways. For example, it has shown high selectivity against tissue-nonspecific alkaline phosphatase (h-TNAP), which is linked to various cancer types .
Synthesis Methods
The synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide typically involves multi-step reactions that optimize conditions like temperature and solvent choice to enhance yield and purity. The synthetic pathway often includes:
- Formation of the thiazole-triazole core.
- Coupling with the 4-fluorophenyl group.
- Final amide bond formation with the dimethylbenzamide component.
Case Study 1: Antibacterial Activity
A study assessed the antibacterial efficacy of similar thiazolo-triazole derivatives against several pathogenic bacteria. The results revealed that certain derivatives had MIC values significantly lower than conventional antibiotics like ampicillin, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro tests on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell growth at concentrations correlating with its binding affinity to target enzymes involved in cancer progression. This suggests a dual mechanism of action involving both direct cytotoxicity and enzyme inhibition .
Comparative Analysis of Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiazolidine | Contains thiazole; used in diabetes treatment | Antidiabetic |
| Triazole Derivatives | Commonly used antifungal agents | Antifungal |
| Thiophene Derivatives | Known for anti-inflammatory properties | Anti-inflammatory |
The structural uniqueness of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide lies in its combination of three distinct heterocyclic rings (thiazole, triazole, and benzamide), potentially leading to synergistic effects that enhance its biological activity compared to other compounds in its class.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds containing thiazole and triazole moieties have shown significant antimicrobial activity. Research indicates that derivatives of these compounds can inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated that benzothiazole derivatives exhibit promising anti-tubercular activity against Mycobacterium tuberculosis . The unique structure of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide may contribute to similar effects.
Anti-inflammatory Activity
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives possess anti-inflammatory properties. In vivo experiments have shown that certain derivatives can provide protection comparable to standard anti-inflammatory drugs like indomethacin . This suggests that N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide could be explored for its potential in treating inflammatory conditions.
Structure-Activity Relationships (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications in its structure affect biological activity. The presence of the fluorophenyl group is believed to enhance the compound's efficacy by improving its interaction with biological targets . Further SAR studies could lead to the development of more potent derivatives.
Cancer Research
There is ongoing research into the potential use of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer therapy. The unique structural features of these compounds may allow them to act as inhibitors of specific cancer pathways or as agents that enhance the efficacy of existing treatments. The dual action of targeting both inflammation and microbial resistance makes this class of compounds particularly interesting for oncological applications.
Drug Development
The synthesis and characterization of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide is crucial for drug development processes. Its ability to modulate various biological pathways opens avenues for creating new therapeutic agents tailored for specific diseases .
Case Study 1: Anti-tubercular Activity
A study evaluated the anti-tubercular activity of newly synthesized benzothiazole derivatives against M. tuberculosis. The results revealed that certain compounds exhibited higher inhibition potency compared to standard reference drugs . This highlights the potential application of similar thiazolo-triazole compounds in combating tuberculosis.
Case Study 2: Anti-inflammatory Efficacy
In another study focused on anti-inflammatory activity using thiazolo[3,2-b][1,2,4]triazole derivatives in animal models showed significant protection against inflammation compared to indomethacin . This suggests a promising avenue for developing new anti-inflammatory medications based on this compound's structure.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
The thiazolo[3,2-b][1,2,4]triazole core is shared among several anticonvulsant agents. Key structural variations in analogs include:
- Substituents on the triazole ring :
- 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c): A 4-fluorophenyl group directly attached to the thiazolo-triazole core .
- 6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 5b): A bulkier 4-propoxyphenyl substituent .
- Target compound: A 3,5-dimethylbenzamide group connected via an ethyl linker, introducing both lipophilic (methyl groups) and hydrogen-bonding (amide) motifs.
- Tautomerism :
Similar to compounds [7–9] in , the target compound likely exists in the thione tautomeric form, as indicated by the absence of νS-H IR bands (~2500–2600 cm⁻¹) and presence of νC=S bands (1247–1255 cm⁻¹) . This tautomeric stability is critical for receptor interactions.
Table 1: Structural Features of Thiazolo[3,2-b][1,2,4]triazole Derivatives
Pharmacological Activity
Anticonvulsant Efficacy:
- Compound 3c : Demonstrated high selectivity in the maximal electroshock (MES) test (ED₅₀ = 49.1 mg/kg, PI = 1.9), attributed to the electron-withdrawing 4-fluorophenyl group enhancing target binding .
- Compound 5b : Active in both MES and pentylenetetrazole (PTZ) tests (ED₅₀ = 63.4 mg/kg, PI = 1.7), likely due to the propoxy group’s balance of lipophilicity and steric effects .
- Target Compound : Predicted activity hinges on the 3,5-dimethylbenzamide moiety. The methyl groups may increase blood-brain barrier penetration, while the amide could modulate metabolic stability.
Table 2: Pharmacological Profiles of Selected Derivatives
| Compound | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| Compound 3c | 49.1 | N/A | 1.9 |
| Compound 5b | 63.4 | 63.4 | 1.7 |
| Carbamazepine | 10.2 | >30.0 | <0.44 |
| Target Compound | Not reported | Not reported | Inferred |
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-fluorophenyl group in Compound 3c enhances anticonvulsant activity, likely via improved target affinity .
- Alkoxy Chains : The propoxy group in Compound 5b balances lipophilicity and steric bulk, enabling dual MES/PTZ activity .
- Amide Linkers : The target compound’s benzamide group may reduce metabolic degradation compared to ester or ether linkages, though its larger size could limit bioavailability.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioamide precursors under reflux conditions in ethanol or acetonitrile .
- Step 2 : Coupling with a 3,5-dimethylbenzamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 80–100°C .
- Key challenges : Low yields (<40%) due to steric hindrance from the 4-fluorophenyl group. Optimize solvent polarity (e.g., DMF vs. acetonitrile) and reaction time (8–12 hours) to improve efficiency .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : Confirm regioselectivity of the thiazolo-triazole ring (e.g., H NMR: δ 7.8–8.2 ppm for aromatic protons; C NMR: δ 165–170 ppm for amide carbonyl) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]: ~463.12 g/mol) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .
Q. What biological activities have been preliminarily reported for this compound?
- Antimicrobial Activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
- Antioxidant Potential : DPPH radical scavenging IC of 25 µM, linked to the electron-donating 3,5-dimethylbenzamide group .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMAc) to enhance solubility of intermediates. Evidence shows DMF increases yields by 15% compared to acetonitrile .
- Catalyst Selection : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole formation (yield: 72% vs. 55% uncatalyzed) .
- Temperature Gradients : Stepwise heating (80°C → 120°C) reduces side-product formation during amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
